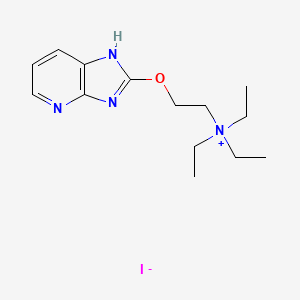

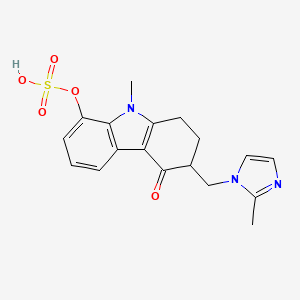

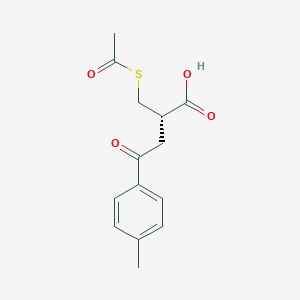

Esonarimod, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It has been shown to suppress various animal models of arthritis by inhibiting the production of inflammatory cytokines, such as interleukin-1β, interleukin-6, and interleukin-8, from human peripheral blood mononuclear cells . Esonarimod also inhibits tumor necrosis factor-α-induced proliferation of synovial cells .

Métodos De Preparación

The synthesis of esonarimod involves a two-step process. The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, is prepared by Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene . This intermediate is then subjected to Michael addition with thioacetic acid to yield esonarimod . The overall yield from this process is approximately 47% .

Análisis De Reacciones Químicas

Esonarimod undergoes several types of chemical reactions, including oxidation and substitution. One notable reaction is the S-oxidation of S-methyl-esonarimod by flavin-containing monooxygenases in human liver microsomes . This reaction involves the conversion of the thiol group to a sulfoxide, which is a common metabolic pathway for sulfur-containing compounds . The major products formed from these reactions include various oxidized metabolites .

Aplicaciones Científicas De Investigación

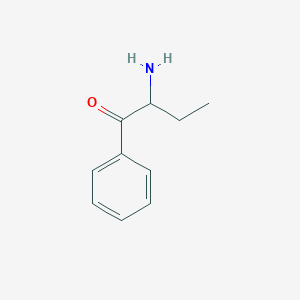

Esonarimod has a wide range of scientific research applications. In the field of medicine, it is primarily used as an antirheumatic agent due to its ability to inhibit the production of inflammatory cytokines and suppress the development of arthritis in various animal models . In chemistry, esonarimod serves as a key intermediate in the synthesis of other sulfur-containing molecules . Its utility has been demonstrated in the enantioselective α-alkylation of aldehydes using phenacyl bromide derivatives as alkylating agents .

Mecanismo De Acción

The mechanism of action of esonarimod involves the inhibition of inflammatory cytokine production. It targets interleukin-1β, interleukin-6, and interleukin-8, which are key mediators of the inflammatory response . Esonarimod also inhibits tumor necrosis factor-α-induced proliferation of synovial cells, thereby reducing inflammation and joint damage in rheumatoid arthritis .

Comparación Con Compuestos Similares

Esonarimod is unique in its ability to selectively inhibit the production of multiple inflammatory cytokines. Similar compounds include other antirheumatic agents such as methotrexate and sulfasalazine. esonarimod’s dual inhibition of interleukin-1β and tumor necrosis factor-α sets it apart from these other agents . Additionally, its sulfur-containing structure allows for unique metabolic pathways, such as S-oxidation, which are not commonly observed in other antirheumatic drugs .

Propiedades

Número CAS |

176107-73-6 |

|---|---|

Fórmula molecular |

C14H16O4S |

Peso molecular |

280.34 g/mol |

Nombre IUPAC |

(2S)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1 |

Clave InChI |

YRSSFEUQNAXQMX-GFCCVEGCSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)C(=O)C[C@H](CSC(=O)C)C(=O)O |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.